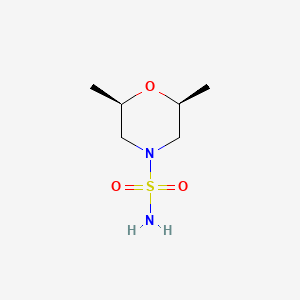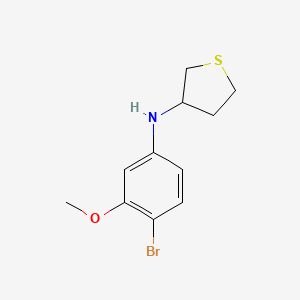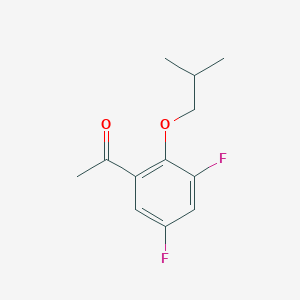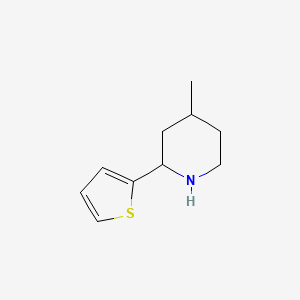
(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring and a sulfonamide group at the 4 position, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide typically involves the reaction of morpholine derivatives with sulfonamide reagents under controlled conditions. One common method includes the use of (2R,6S)-2,6-Dimethylmorpholine as a starting material, which is then reacted with a sulfonamide reagent in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions to preserve the integrity of the morpholine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of (2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s chiral nature allows for selective binding to target proteins, enhancing its efficacy and reducing off-target effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine
- cis-2,6-Dimethylmorpholine
Uniqueness
Compared to similar compounds, (2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide stands out due to its unique combination of a morpholine ring with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H14N2O3S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
(2R,6S)-2,6-dimethylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,7,9,10)/t5-,6+ |
InChI-Schlüssel |
NVGVTWSMMWMHHE-OLQVQODUSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)N |
Kanonische SMILES |
CC1CN(CC(O1)C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)













